molecular formula C24H14Cl2N4O4S B7730127 MFCD02349676

MFCD02349676

Cat. No.: B7730127
M. Wt: 525.4 g/mol
InChI Key: BFEYAGMUGFPWQN-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02349676 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure includes functional groups that are essential for its activity in different fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of MFCD02349676 involves several steps, each requiring specific conditions and reagents. The most common synthetic route includes:

    Initial Reaction: The starting materials undergo a reaction under controlled temperature and pressure to form an intermediate compound.

    Intermediate Processing: The intermediate is then purified and subjected to further reactions, often involving catalysts to enhance the reaction rate and yield.

    Final Synthesis: The final step involves the conversion of the intermediate into this compound through a series of reactions, including oxidation, reduction, or substitution, depending on the desired properties of the final product.

Industrial production methods for this compound typically involve large-scale reactors and continuous processing techniques to ensure high yield and purity. These methods are optimized to reduce costs and environmental impact while maintaining the quality of the compound.

Chemical Reactions Analysis

MFCD02349676 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include specific temperatures, pressures, and solvents that facilitate the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

MFCD02349676 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules with specific properties.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: this compound is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: The compound is used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD02349676 involves its interaction with specific molecular targets. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways, enzyme inhibition, and receptor binding. These interactions are crucial for its activity in different applications, such as drug development and biochemical research.

Properties

IUPAC Name

(E)-2-cyano-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl2N4O4S/c25-17-5-4-14(21(26)11-17)10-20-13-28-24(35-20)29-23(31)16(12-27)9-19-6-7-22(34-19)15-2-1-3-18(8-15)30(32)33/h1-9,11,13H,10H2,(H,28,29,31)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEYAGMUGFPWQN-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3=NC=C(S3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=NC=C(S3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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